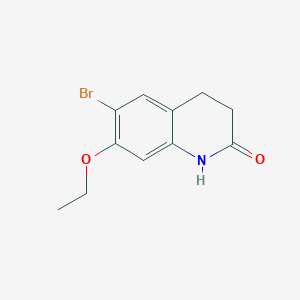

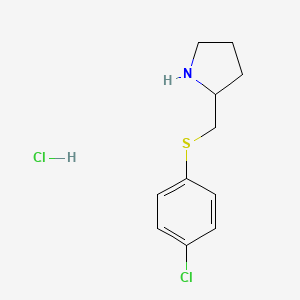

![molecular formula C9H7ClN2O2 B1490725 9-Chloro-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione CAS No. 1334499-55-6](/img/structure/B1490725.png)

9-Chloro-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione

Overview

Description

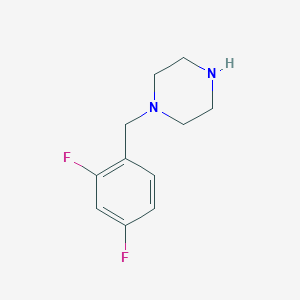

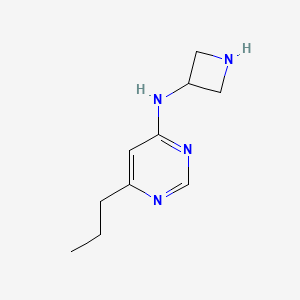

9-Chloro-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione is a chemical compound with the empirical formula C9H7ClN2O2 . It is available for purchase from various chemical suppliers .

Synthesis Analysis

A convenient one-pot two-step strategy for the synthesis of this compound has been reported . The synthesis involves the heterocyclization reaction of 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine with 4-chloro-o-phenylenediamine under basic conditions .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C9H7ClN2O2/c10-6-3-1-2-5-8(6)12-7(13)4-11-9(5)14/h1-3H,4H2,(H,11,14)(H,12,13) .Physical and Chemical Properties Analysis

The molecular weight of this compound is 210.62 . It is a white to yellow solid at room temperature .Scientific Research Applications

Hemodynamic Effects in Cardiopulmonary Bypass Surgery

Research comparing midazolam and diazepam during cardiopulmonary bypass surgery in patients with ischemic heart disease has highlighted the subtle pharmacological differences between these benzodiazepines. Specifically, diazepam was found to cause more pronounced arterial and venous dilation, impacting systemic vascular resistance and perfusion pressure when used with constant flow on cardiopulmonary bypass. This study underscores the importance of understanding the distinct hemodynamic effects of benzodiazepines in surgical settings (Samuelson et al., 1981).

Anesthetic Induction and Hemodynamic Investigations

Another study explored the cardiac and vascular effects of midazolam for anesthetic induction prior to and during extracorporeal circulation in coronary-surgical patients. It highlighted midazolam's utility in inducing anesthesia and as an adjuvant due to its hemodynamic effect, demonstrating the ongoing investigation into benzodiazepines' roles in anesthesia and perioperative medicine (Schleussner et al., 1981).

Management of Eclampsia

The combined therapy of diazepam and an osmotic diuretic (mannitol) was evaluated in patients suffering from eclampsia. The findings suggested that this combination could exhibit beneficial effects on the management of eclampsia, potentially lowering mortality and morbidity rates. This research contributes to the body of knowledge on managing eclamptic seizures and associated complications (Obaid-ur-Rehman et al., 1997).

Comparative Studies of Benzodiazepines

Comparative studies have been conducted to evaluate different benzodiazepines' clinical and experimental effects. For instance, a study comparing chlorazepate and diazepam with a placebo in a double-blind clinical evaluation reported that both drugs were significantly more effective than placebo in reducing anxiety, muscular tension, and gastrointestinal disturbances. Such studies are vital for understanding the relative efficacy and safety profiles of benzodiazepines in treating anxiety and related disorders (Dureman & Norrman, 2004).

Safety and Hazards

The safety information available indicates that 9-Chloro-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione may be harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and rinsing cautiously with water for several minutes in case of contact with eyes .

Properties

IUPAC Name |

9-chloro-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c10-6-3-1-2-5-8(6)12-7(13)4-11-9(5)14/h1-3H,4H2,(H,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUDRJONOIGUBCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(C=CC=C2Cl)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(3,5-Dimethylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione](/img/structure/B1490660.png)